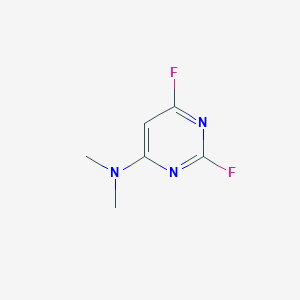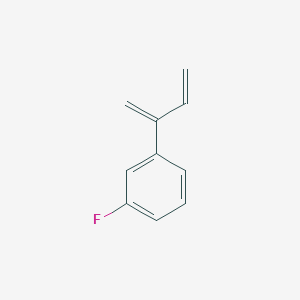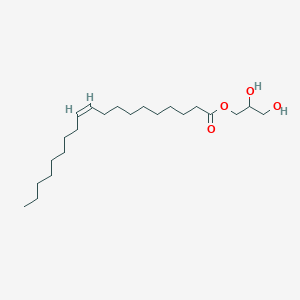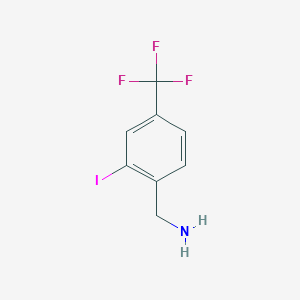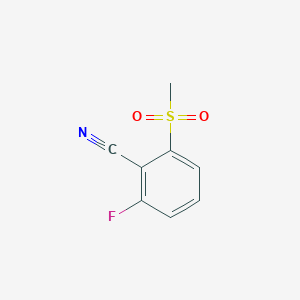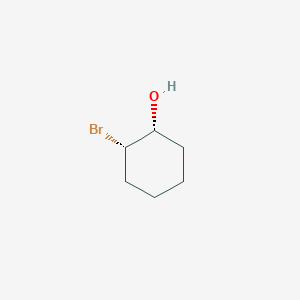
(1R,2S)-2-Bromocyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-Bromocyclohexan-1-ol is an organic compound that belongs to the class of bromohydrins. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-Bromocyclohexan-1-ol typically involves the bromination of cyclohexene followed by hydrolysis. One common method is the addition of bromine to cyclohexene to form 1,2-dibromocyclohexane, which is then treated with a base to yield this compound. The reaction conditions often include the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-Bromocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-bromocyclohexanone.
Reduction: Reduction can yield 2-bromocyclohexanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: 2-Bromocyclohexanone
Reduction: 2-Bromocyclohexanol
Substitution: Depending on the nucleophile, products can include 2-hydroxycyclohexanol or 2-aminocyclohexanol.
Scientific Research Applications
(1R,2S)-2-Bromocyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of materials with specific stereochemical properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-Bromocyclohexan-1-ol involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the hydroxyl group and bromine atom undergo transformations that alter the compound’s reactivity and properties.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-Bromocyclohexan-1-ol: The enantiomer of (1R,2S)-2-Bromocyclohexan-1-ol, with opposite stereochemistry.
2-Bromocyclohexanol: A similar compound without specific stereochemistry.
2-Bromocyclohexanone: An oxidized form of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it valuable for stereochemical studies and applications requiring chiral molecules. Its reactivity and ability to undergo various chemical transformations also contribute to its significance in research and industry.
Properties
Molecular Formula |
C6H11BrO |
|---|---|
Molecular Weight |
179.05 g/mol |
IUPAC Name |
(1R,2S)-2-bromocyclohexan-1-ol |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
AAMCLCZHZXKWRV-NTSWFWBYSA-N |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)O)Br |
Canonical SMILES |
C1CCC(C(C1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12835455.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)
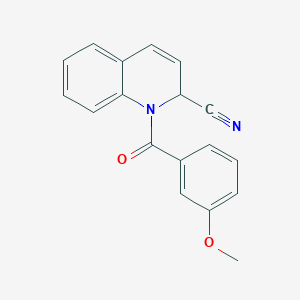
![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)
